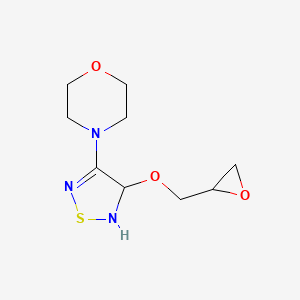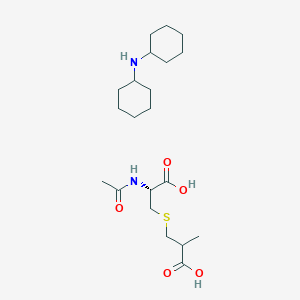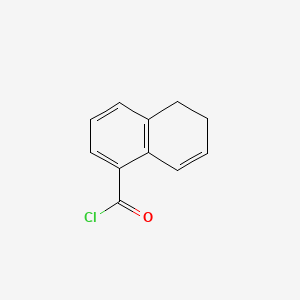
5,6-Dihydronaphthalene-1-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydronaphthalene-1-carbonyl Chloride is a chemical compound with the molecular formula C₁₁H₉ClO and a molecular weight of 192.64 g/mol. It is an intermediate in the synthesis of Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). The compound is known for its role in organic synthesis and its utility as a building block in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1-carbonyl Chloride typically involves the chlorination of 5,6-Dihydronaphthalene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5,6-Dihydronaphthalene-1-carboxylic acid+SOCl2→5,6-Dihydronaphthalene-1-carbonyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydronaphthalene-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to catalyze certain reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield an amide derivative.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydronaphthalene-1-carbonyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is an intermediate in the synthesis of biologically active molecules, such as Palonosetron.
Medicine: It plays a crucial role in the development of drugs used to treat chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,6-Dihydronaphthalene-1-carbonyl Chloride is primarily related to its role as an intermediate in the synthesis of Palonosetron. Palonosetron acts as a 5-HT3 receptor antagonist, blocking the action of serotonin and preventing nausea and vomiting associated with chemotherapy. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dihydro-1-naphthalenecarbonyl chloride
- 1-Naphthalenecarbonyl chloride, 5,6-dihydro-
Comparison
5,6-Dihydronaphthalene-1-carbonyl Chloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it is particularly valuable as an intermediate in the synthesis of Palonosetron, highlighting its importance in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H9ClO |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
5,6-dihydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7H,1,4H2 |
InChI-Schlüssel |
XPGNGDMETRWBLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C1)C(=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
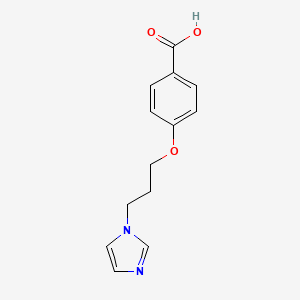
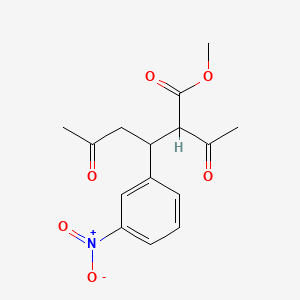
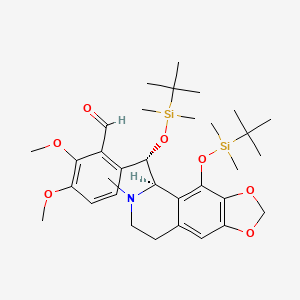
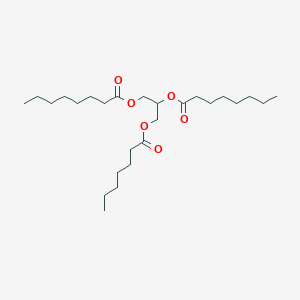
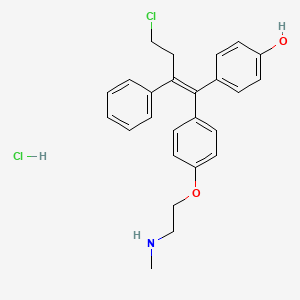
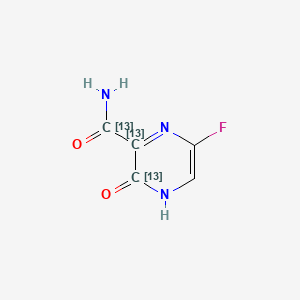

![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
